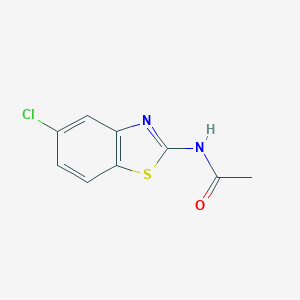![molecular formula C21H20ClN3O2S B244191 N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B244191.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, commonly known as ACPT-2, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
作用機序
The exact mechanism of action of ACPT-2 is not fully understood. However, it is believed to work by binding to specific target molecules in the body, such as ion channels and receptors, and modulating their activity. This can lead to a wide range of physiological effects, depending on the specific target molecule and the tissue or organ in which it is located.
Biochemical and Physiological Effects:
ACPT-2 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to modulate the activity of ion channels and receptors, leading to changes in neurotransmission and other physiological processes.
実験室実験の利点と制限
One of the main advantages of using ACPT-2 in lab experiments is its versatility. It can be used in a wide range of assays and experiments, and has been shown to exhibit a wide range of biological activities. However, one of the limitations of using ACPT-2 is its potential toxicity. It is important to use appropriate safety precautions when handling this compound, and to ensure that it is used in a controlled and responsible manner.
将来の方向性
There are many potential future directions for research on ACPT-2. Some possible areas of investigation include:
1. Further studies on the mechanism of action of ACPT-2, including its interactions with specific target molecules and its effects on various physiological processes.
2. Development of new drugs based on the structure of ACPT-2, with potential applications in the treatment of various diseases.
3. Investigation of the potential use of ACPT-2 as a modulator of ion channels and receptors, with potential applications in the treatment of neurological and psychiatric disorders.
4. Studies on the potential toxicity of ACPT-2, and the development of appropriate safety guidelines for its use in lab experiments.
Overall, ACPT-2 is a promising compound with a wide range of potential applications in medicinal chemistry. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
合成法
ACPT-2 can be synthesized using a multi-step process that involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-acetylpiperazine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting intermediate is then treated with N,N-diisopropylethylamine and 2-(4-aminophenyl)ethanol to obtain the final product.
科学的研究の応用
ACPT-2 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential as a modulator of ion channels and receptors, which play important roles in neurotransmission and other physiological processes.
特性
分子式 |
C21H20ClN3O2S |
|---|---|
分子量 |
413.9 g/mol |
IUPAC名 |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H20ClN3O2S/c1-14(26)24-10-12-25(13-11-24)17-8-4-3-7-16(17)23-21(27)20-19(22)15-6-2-5-9-18(15)28-20/h2-9H,10-13H2,1H3,(H,23,27) |
InChIキー |
NDSYNDQZJVXTJY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)

![Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B244113.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)

![Methyl 5-[(4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244120.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B244122.png)
![3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B244127.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244128.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244129.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B244130.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B244132.png)